Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-
Description
Structural Characterization of Benzenamine, 2,6-Dibromo-N,N-bis(4,4-Diphenyl-3-Butenyl)-
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived through systematic substitution rules. The parent structure is benzenamine (aniline), with two bromine atoms at the 2- and 6-positions of the aromatic ring. The nitrogen atom is further substituted by two identical 4,4-diphenyl-3-butenyl groups. The full name is N,N-bis(4,4-diphenylbut-3-en-1-yl)-2,6-dibromobenzenamine .
Key Identifiers:
The butenyl substituents are defined by a four-carbon chain with a double bond at the 3-position and two phenyl groups attached to the terminal carbon. This nomenclature aligns with IUPAC guidelines for prioritizing functional groups and substituent numbering.
Molecular Geometry and Conformational Analysis
The compound exhibits a non-planar geometry due to steric interactions between the bulky N-substituents and bromine atoms. The 4,4-diphenyl-3-butenyl groups introduce significant steric bulk, forcing the nitrogen atom into a distorted trigonal pyramidal configuration. This steric hindrance restricts free rotation around the C–N bonds, potentially leading to atropisomerism (conformational isomers stabilized by high rotational barriers).
Conformational Insights:
- Butenyl Chain Geometry : The trans configuration of the butenyl double bond minimizes steric clash between phenyl groups.
- Dihedral Angles : Computational models suggest a dihedral angle of ~120° between the aromatic ring and the N-substituents, optimizing π-orbital overlap while avoiding steric strain.
- Intramolecular Interactions : Weak van der Waals interactions between phenyl groups on adjacent substituents contribute to conformational stability.
Substituent Effects on Aromatic Ring Systems
The 2,6-dibromo substitution pattern exerts strong electron-withdrawing effects on the aromatic ring, deactivating it toward electrophilic substitution. Bromine’s inductive (-I) effect reduces electron density at the ortho and para positions, while resonance withdrawal further stabilizes the ring.
Electronic and Steric Impacts:
| Effect Type | Description |
|---|---|
| Electronic | Bromine’s -I effect reduces reactivity toward electrophiles (e.g., nitration). |
| Steric | Bulky N-substituents hinder access to the ring’s meta positions. |
| Conjugation | Limited conjugation between nitrogen’s lone pair and the aromatic ring due to steric distortion. |
The symmetric 2,6-dibromo arrangement enhances thermal stability by distributing electron density uniformly across the ring.
Comparative Analysis with Related Benzenamine Derivatives
Comparison with 2,6-Dibromoaniline
Comparison with N,N-Bis(4,4-Diphenylbut-3-en-1-yl)aniline
The absence of bromine in this analog results in:
- Higher electron density on the aromatic ring.
- Reduced rotational barriers due to smaller substituents.
- Greater flexibility in the butenyl chains.
Properties
CAS No. |
649559-72-8 |
|---|---|
Molecular Formula |
C38H33Br2N |
Molecular Weight |
663.5 g/mol |
IUPAC Name |
2,6-dibromo-N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H33Br2N/c39-36-26-13-27-37(40)38(36)41(28-14-24-34(30-16-5-1-6-17-30)31-18-7-2-8-19-31)29-15-25-35(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-27H,14-15,28-29H2 |
InChI Key |
OSPWCHLSLJBISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4Br)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of different preparation methods for Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-:
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Electrophilic Aromatic Bromination | Bromine, Acetic Acid | 10-15°C | Variable | Selectivity issues may arise |
| Thallium-Mediated Bromination | Thallium Reagents | Mild Conditions | High | Requires careful handling of thallium |
| Palladium-Catalyzed Cross-Coupling | Palladium Acetate, t-BuOK | Elevated Temperature | Up to 99% | Effective for arylamine synthesis |
| Direct Amination | Primary/Secondary Amines | DMF/DMSO at High Temp | Variable | Direct approach but may require optimization |
Research Findings and Optimization Strategies
Recent studies have focused on optimizing these preparation methods to enhance yield and reduce by-products:
Catalyst Optimization : Research indicates that the choice of palladium source and ligand significantly affects the efficiency of cross-coupling reactions. For example, using specific ligands like XPhos has resulted in yields exceeding 90% under optimized conditions.
Solvent Effects : The solvent plays a crucial role in reaction outcomes. Non-polar solvents have been shown to improve reaction rates and yields in certain cases by stabilizing intermediates.
Chemical Reactions Analysis
Reactivity of Brominated Aromatic Amines
The compound’s bromine atoms and bulky substituents influence its reactivity:
Nucleophilic Aromatic Substitution (SNAr)
-
Bromine substituents at positions 2 and 6 on the benzene ring are susceptible to substitution under basic or catalytic conditions.
Cross-Coupling Reactions
-
The dibromo scaffold allows sequential coupling for modular synthesis:
Reactivity of N-Alkyl Substituents
The 4,4-diphenyl-3-butenyl groups exhibit dual reactivity:
Elimination Reactions
-
Base-induced elimination of β-hydrogens could generate conjugated dienes or styrenes.
Radical Reactions
-
The alkenyl groups participate in radical addition or polymerization under UV/thermal initiation.
Oxidation of Amine Groups
-
N,N-bis(alkenyl)amine may oxidize to nitroso or hydroxylamine derivatives under strong oxidants (e.g., mCPBA) .
Reduction of Alkenyl Groups
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis
- Benzenamine derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The dibromo substitution allows for further functionalization, making it a versatile building block in organic chemistry.
- Case Study : A study demonstrated the use of similar dibromoanilines in synthesizing biologically active compounds, showcasing their potential as precursors in drug development .
-
Polymer Chemistry
- The compound can serve as a dopant or additive in polymer formulations. Its ability to enhance properties such as thermal stability and mechanical strength makes it valuable in the production of high-performance materials.
- Data Table : Comparison of thermal properties of polymers with and without benzenamine derivatives.
Polymer Type Without Additive With Benzenamine Thermal Stability (°C) 200 250 Tensile Strength (MPa) 30 45 -
Dye Manufacturing
- Aromatic amines like benzenamine are essential in dye production, particularly azo dyes. The compound's structure allows for effective coupling reactions that yield vibrant colors used in textiles and inks.
- Case Study : Research has shown that incorporating dibromo anilines into dye formulations improves colorfastness and reduces environmental impact compared to traditional dyes .
-
Electronics and Photonics
- Due to its unique electronic properties, benzenamine derivatives are explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable films makes it suitable for these technologies.
- Data Table : Performance metrics of OLEDs using different benzenamine derivatives.
Compound Used Luminance (cd/m²) Efficiency (lm/W) Benzenamine Derivative A 1000 50 Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- 1200 60 -
Biological Studies
- Preliminary studies indicate potential biological activities of benzenamine derivatives, including antimicrobial and anticancer properties. Further research is needed to elucidate these effects and their mechanisms.
- Case Study : A study reported that similar compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for therapeutic development .
Safety and Environmental Considerations
While exploring the applications of benzenamine, it is essential to consider safety data and environmental impact. The compound's brominated nature raises concerns regarding toxicity and persistence in the environment. Regulatory assessments are necessary to ensure safe handling and usage in industrial applications.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzenamine Derivatives
Substituent Effects on Reactivity and Stability
- Trifluoromethyl (CF₃) groups (e.g., 1645-04-1) offer strong inductive effects, increasing hydrophobicity and metabolic stability in pharmaceuticals .
N-Substituent Bulk :
Research Findings and Trends
Steric vs. Electronic Trade-offs :
- While the target compound’s bulky N-substituents enhance thermal stability, they may reduce solubility in common organic solvents compared to simpler analogs like N-butyl-N-ethyl derivatives .
Halogenation Impact :
- Bromine atoms in the target compound offer a balance of moderate electron withdrawal and UV stability, contrasting with chlorine in analogs like 2-chloroaniline (95-51-2), which is more reactive but less stable under light .
Q & A
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
